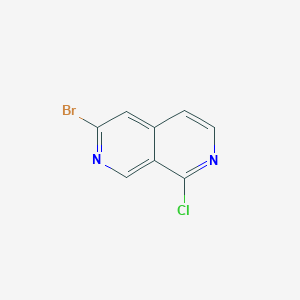

6-Bromo-1-chloro-2,7-naphthyridine

Description

Structure

3D Structure

Properties

CAS No. |

1260670-08-3 |

|---|---|

Molecular Formula |

C8H4BrClN2 |

Molecular Weight |

243.49 g/mol |

IUPAC Name |

6-bromo-1-chloro-2,7-naphthyridine |

InChI |

InChI=1S/C8H4BrClN2/c9-7-3-5-1-2-11-8(10)6(5)4-12-7/h1-4H |

InChI Key |

BYYCHJJWTNZTHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C2=CN=C(C=C21)Br)Cl |

Origin of Product |

United States |

Retrosynthetic Analysis and Strategic Approaches to 6 Bromo 1 Chloro 2,7 Naphthyridine

Overview of Established Methodologies for Naphthyridine Synthesis

The 2,7-naphthyridine (B1199556) core is a recognized scaffold in medicinal chemistry, and various methods for its synthesis have been developed. These can be broadly categorized based on the precursors used. researchgate.net A significant number of synthetic routes start from appropriately substituted pyridine (B92270) derivatives, which undergo cyclocondensation or intramolecular cyclization to form the second ring. researchgate.net Other approaches utilize acyclic precursors, quinoline (B57606) derivatives, or even rearrangements of related heterocyclic systems like pyrrolo[3,4-c]pyridines. researchgate.net

A prominent strategy involves the construction of a pyridone ring fused to an existing pyridine, which can then be converted to the dihalogenated naphthyridine. For instance, the synthesis of 1,6-naphthyridin-2(1H)-ones has been achieved from preformed pyridine and pyridone rings. While this example pertains to a different isomer, the underlying principles of building one ring onto another are fundamental to naphthyridine synthesis in general.

Targeted Synthesis of Halogenated Naphthyridines via Ring Closure Reactions

Ring closure reactions are pivotal in forming the bicyclic naphthyridine framework. For halogenated derivatives, the substituents can either be present on the precursors or introduced after the core structure is formed.

One common approach involves the use of a naphthyridinone intermediate. For example, 1-chloro-2,7-naphthyridine (B1590431) derivatives can be prepared from the corresponding naphthyridinone using a chlorinating agent like phosphorus oxychloride (POCl₃) under reflux conditions. This transformation is a key step in introducing the chlorine atom at the 1-position.

Strategic Incorporation of Halogen Substituents: Bromination and Chlorination Routes

The introduction of both a bromine and a chlorine atom onto the 2,7-naphthyridine scaffold requires a strategic approach due to the differing reactivity of the halogens and the directing effects of the heterocyclic nitrogen atoms.

The chlorination at the 1-position is often achieved by converting a 2,7-naphthyridin-1-one to the 1-chloro derivative. The chlorine atom at this position is highly reactive towards nucleophilic aromatic substitution (SNAr), making it a valuable handle for further functionalization.

The bromination of the naphthyridine ring system can be more complex. The position of bromination is influenced by the existing substituents and the reaction conditions. For instance, direct bromination of a pre-existing chloro-naphthyridine would need to be regioselective to yield the desired 6-bromo isomer. The reactivity differences between chlorination and bromination are notable; bromination is generally more selective than chlorination. youtube.commasterorganicchemistry.com This selectivity is attributed to the endothermic nature of the key propagation step in free-radical bromination, leading to a later transition state that more closely resembles the product radical. masterorganicchemistry.com

A plausible synthetic sequence could involve the initial formation of a 2,7-naphthyridinone, followed by bromination at the 6-position, and subsequent chlorination of the lactam functionality to install the chlorine at the 1-position. The order of these steps is crucial to control the regiochemistry.

Design of Precursors for 6-Bromo-1-chloro-2,7-naphthyridine

The logical design of precursors is central to a successful synthesis. Based on the retrosynthetic analysis, a key precursor would be a 6-bromo-2,7-naphthyridin-1(2H)-one. This intermediate already possesses the bromine atom at the correct position, and the subsequent chlorination at the 1-position is a well-established transformation.

To access this brominated naphthyridinone, one could envision starting from a suitably substituted pyridine derivative that would lead to the formation of the 2,7-naphthyridine core with a bromine atom at the desired position. For example, a substituted 3-cyanopyridine (B1664610) could be a viable starting material.

An alternative retrosynthetic disconnection points towards a di-substituted pyridine precursor that can undergo a ring-closing reaction to form the second ring of the naphthyridine system. The substituents on this initial pyridine ring must be chosen to facilitate the desired cyclization and to either already contain the bromine atom or allow for its selective introduction.

The synthesis of halogenated naphthyridines often involves multi-step sequences. For instance, the synthesis of 1-amino-3-chloro-2,7-naphthyridine derivatives starts from 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles. nih.gov This highlights the use of highly functionalized precursors to build the target molecule.

Below is a table summarizing potential precursor strategies:

| Precursor Type | Synthetic Strategy | Key Transformations |

| 6-Bromo-2,7-naphthyridin-1(2H)-one | Chlorination of the lactam | Reaction with POCl₃ or similar chlorinating agent. |

| Substituted Pyridine | Ring formation of the second pyridine ring | Cyclization reactions (e.g., Friedländer annulation or variations). |

| Dihalogenated Naphthyridine | Selective functionalization | Cross-coupling reactions to introduce other groups if desired, though not directly for the target molecule. |

A hypothetical synthetic route could commence with the synthesis of 6-bromo-2-naphthol, which can be prepared by the bromination of 2-naphthol. orgsyn.org Although this is a naphthalene (B1677914) derivative, similar principles could be applied to a pyridone system to generate a brominated precursor for the naphthyridine ring system.

Advanced Synthetic Methodologies for 6 Bromo 1 Chloro 2,7 Naphthyridine

Multi-Step Synthetic Sequences and Reaction Optimization

Key Synthetic Transformations and Reaction Conditions

The synthesis of dihalogenated naphthyridines relies on a series of key chemical transformations. While a direct, one-pot synthesis for 6-bromo-1-chloro-2,7-naphthyridine from simple precursors is not prominently documented, its synthesis can be inferred from established methods for similar naphthyridine cores.

A common strategy involves the initial formation of a naphthyridinone precursor, such as 6-bromo-2,7-naphthyridin-1(2H)-one. uni.lu This intermediate can then undergo chlorination to introduce the second halogen atom. The formation of the initial brominated naphthyridinone can be achieved through cyclization reactions. For instance, a substituted pyridine (B92270) or pyridine derivative can be reacted with a suitable three-carbon unit to form the second ring of the naphthyridine system.

The subsequent chlorination of the naphthyridinone is a crucial step. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed for this transformation, converting the hydroxyl group of the tautomeric form of the naphthyridinone into a chloro substituent.

The optimization of reaction conditions is paramount for the success of these transformations. This includes careful control of temperature, reaction time, solvent, and the stoichiometry of reagents. For example, in chlorination reactions, the temperature is often elevated to drive the reaction to completion, but excessive heat can lead to unwanted side reactions and decomposition.

Table 1: Key Synthetic Transformations and Typical Conditions

| Transformation | Reagents | Typical Conditions | Purpose |

| Cyclization | Substituted Pyridines, Acrylates | Varies (e.g., PBu₃ in Acetic Acid) | Formation of the core naphthyridine ring system. nih.gov |

| Halogenation (Chlorination) | POCl₃, SOCl₂ | Reflux | Conversion of a hydroxyl or carbonyl group to a chloro group. |

| Halogenation (Bromination) | N-Bromosuccinimide (NBS), Br₂ | Varies | Introduction of a bromine atom onto the naphthyridine core. |

| Cross-Coupling | Palladium catalysts, Boronic acids | Varies | Further functionalization of the halogenated naphthyridine. |

Regioselectivity and Chemoselectivity Challenges in Naphthyridine Functionalization

The synthesis of specifically substituted naphthyridines like this compound is complicated by challenges of regioselectivity and chemoselectivity.

Regioselectivity refers to the control of the position at which a chemical reaction occurs. In the context of naphthyridine synthesis, this means directing the bromine and chlorine atoms to the C-6 and C-1 positions, respectively. The inherent electronic properties of the naphthyridine ring system dictate the most likely positions for electrophilic or nucleophilic attack. Achieving a specific substitution pattern often requires a carefully designed synthetic route that blocks certain positions or activates others. For instance, the order of introduction of the halogens can be critical. It is often more challenging to control regioselectivity in systems with two identical halogen atoms. researchgate.net

Chemoselectivity is the ability to react with one functional group in the presence of other, similar functional groups. When introducing two different halogens, such as bromine and chlorine, the challenge lies in selectively introducing one without affecting the other or other reactive sites on the molecule. The reactivity differences between the halogens can be exploited in subsequent reactions, such as palladium-catalyzed cross-coupling reactions. researchgate.net For example, an iodo group is generally more reactive than a bromo or chloro group in such reactions, allowing for selective functionalization.

Catalytic Approaches in Halogenated Heterocycle Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency and selectivity. In the synthesis of halogenated heterocycles, transition metal catalysis, particularly with palladium, plays a pivotal role.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are indispensable tools for the functionalization of halogenated naphthyridines. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents onto the naphthyridine core. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity in these transformations. researchgate.net

Furthermore, catalysis can be employed in the halogenation steps themselves. For example, certain catalysts can enhance the rate and regioselectivity of bromination or chlorination reactions. The use of catalytic reagents is also a key principle of green chemistry, as it reduces the amount of stoichiometric reagents and waste generated. labdepotinc.com

Novel Synthetic Routes and Process Intensification

The development of novel synthetic routes and the application of process intensification technologies are key to making the synthesis of complex molecules like this compound more efficient, safer, and environmentally friendly.

Microwave-Assisted Synthesis and Flow Chemistry Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis. By using microwave irradiation to heat the reaction mixture, reaction times can be dramatically reduced from hours to minutes. epa.gov This rapid heating can also lead to increased yields and cleaner reaction profiles by minimizing the formation of side products. The synthesis of various heterocyclic compounds, including naphthyridines, has been successfully achieved using microwave technology. epa.gov

Flow chemistry offers several advantages over traditional batch processing. rsc.org In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. springerprofessional.de This enhanced control is particularly beneficial for highly exothermic or fast reactions, improving safety and reproducibility. rsc.org For the synthesis of halogenated heterocycles, flow chemistry can enable the safe use of hazardous reagents like elemental halogens and can improve the selectivity of halogenation reactions. rsc.org The modular nature of flow systems also allows for the integration of multiple reaction and purification steps into a continuous process, a concept known as telescoping. uc.pt

Table 2: Comparison of Synthesis Techniques

| Technique | Key Advantages | Application in Halogenated Naphthyridine Synthesis |

| Batch Synthesis | Well-established, suitable for small-scale research | Traditional method for multi-step synthesis. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, cleaner reactions. nih.gov | Acceleration of cyclization and functionalization steps. epa.gov |

| Flow Chemistry | Enhanced safety, precise control, scalability, process intensification. rsc.orgspringerprofessional.de | Safer handling of hazardous reagents, improved selectivity in halogenation, multi-step continuous synthesis. rsc.org |

Green Chemistry Principles in the Synthesis of Halogenated Naphthyridines

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. labdepotinc.com These principles are increasingly being applied to the synthesis of pharmaceuticals and other complex molecules.

Key green chemistry principles relevant to the synthesis of this compound include:

Prevention of Waste: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. labdepotinc.com

Atom Economy: Maximizing the efficiency of a synthetic transformation by ensuring that the maximum number of atoms from the reactants are incorporated into the desired product. labdepotinc.com

Use of Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances like solvents or, when necessary, using environmentally benign solvents such as water. skpharmteco.comrsc.orgacs.org

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents. labdepotinc.com Catalysts can be recycled and are highly efficient, reducing waste.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. labdepotinc.com Microwave and flow chemistry can contribute to energy efficiency. nih.gov

By incorporating these principles, chemists can develop more sustainable and environmentally responsible methods for the synthesis of halogenated naphthyridines. The use of water as a solvent, for example, has been successfully demonstrated in the synthesis of 1,8-naphthyridines. acs.org

Purification and Isolation Strategies for High Purity this compound

The synthesis of this compound, like many complex heterocyclic compounds, typically yields a crude product containing unreacted starting materials, intermediates, and by-products. Therefore, robust purification and isolation strategies are paramount to obtaining the compound at the high purity required for its intended applications, such as in pharmaceutical research and materials science. The primary methods employed for the purification of this compound are chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), and crystallization.

The choice of purification method is often dictated by the scale of the synthesis and the specific impurity profile of the crude material. For laboratory-scale synthesis aimed at producing highly pure material for analytical or biological screening purposes, HPLC is a preferred method due to its high resolving power. For larger-scale production, crystallization offers a more economical and scalable approach, though it may require more extensive optimization to achieve the desired purity.

A key aspect of ensuring the successful isolation of the target compound is the analytical monitoring of the purification process. Techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to assess the purity of the fractions collected during chromatography or the crystals obtained after recrystallization. Commercial suppliers of this compound often provide analytical data, including HPLC, NMR, and LC-MS results, to certify the purity of their material. bldpharm.com For instance, a related isomer, 6-Bromo-2-chloro-1,8-naphthyridine, is commercially available with a purity of over 95.0% as determined by HPLC, underscoring the industry standard for this class of compounds. thermofisher.com

Chromatographic Methods

Column chromatography is a fundamental technique for the purification of this compound. The selection of the stationary phase and the mobile phase is critical for achieving optimal separation.

Stationary Phase: Silica (B1680970) gel is the most commonly used stationary phase for the purification of moderately polar compounds like this compound. The slightly polar nature of the naphthyridine ring system allows for effective interaction with the silica surface.

Mobile Phase: A gradient of non-polar and polar solvents is typically employed to elute the compounds from the column. A common mobile phase system is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product, and finally the more polar by-products.

For achieving very high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. Both normal-phase and reverse-phase HPLC can be utilized.

Reverse-Phase HPLC (RP-HPLC): This is the most common mode of HPLC for the purification of organic compounds. A non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. A shallow gradient of the organic modifier allows for the fine separation of closely related impurities. The purity of the collected fractions is typically assessed by analytical HPLC.

A representative, though generalized, HPLC data table for the analysis of a purified sample of a bromo-chloro-naphthyridine derivative is presented below, illustrating the typical parameters and results.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 8.5 min |

| Purity (by area %) | >98% |

This table represents typical HPLC parameters for the analysis of a purified bromo-chloro-naphthyridine derivative and is for illustrative purposes.

Crystallization

Crystallization is a powerful and cost-effective technique for the purification of solid compounds on both small and large scales. The success of this method relies on the selection of an appropriate solvent or solvent system in which the solubility of this compound is significantly different from that of the impurities at different temperatures.

The process generally involves dissolving the crude material in a suitable solvent at an elevated temperature to form a saturated solution. The solution is then slowly cooled to allow for the formation of well-defined crystals of the pure compound, while the impurities remain dissolved in the mother liquor. The crystals are subsequently isolated by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried.

The selection of the crystallization solvent is crucial. Ideal solvents are those in which the compound has high solubility at high temperatures and low solubility at low temperatures. Common solvents for the crystallization of heterocyclic compounds like this compound include alcohols (e.g., ethanol (B145695), isopropanol), esters (e.g., ethyl acetate), and chlorinated solvents (e.g., dichloromethane), or mixtures thereof. The crystal structure of related brominated heterocyclic compounds has been determined, which inherently requires a highly pure, crystalline sample, indicating the effectiveness of crystallization for obtaining high-purity material. researchgate.net

Advanced Spectroscopic and Crystallographic Elucidation of Molecular Architecture

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

To unambiguously assign the proton (¹H) and carbon (¹³C) signals of the naphthyridine core, a suite of two-dimensional (2D) NMR experiments would be essential.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons on the aromatic rings.

Heteronuclear Single Quantum Coherence (HMQC): This technique would correlate directly bonded carbon and proton atoms, linking the ¹H and ¹³C spectra.

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment would show couplings between protons and carbons that are two or three bonds apart, which is crucial for piecing together the entire molecular structure and confirming the positions of the bromo and chloro substituents.

A hypothetical data table for these experiments would look as follows:

| Proton (δ, ppm) | Correlated Carbons (HMBC, δ, ppm) |

| H-3 | C-1, C-4, C-4a |

| H-4 | C-3, C-5, C-8a |

| H-5 | C-4, C-6, C-8a |

| H-8 | C-1, C-6, C-8a |

This table is for illustrative purposes only and does not represent actual data.

For a planar aromatic system like 6-Bromo-1-chloro-2,7-naphthyridine, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be used to confirm through-space proximities of protons. This can help in assigning protons that are spatially close but not directly coupled.

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecule, which in turn confirms its elemental formula (C₈H₄BrClN₂). The distinct isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic cluster of peaks for the molecular ion.

| Ion | Calculated m/z |

| [M]⁺ (C₈H₄⁷⁹Br³⁵ClN₂) | 241.9246 |

| [M+2]⁺ | 243.9225 |

| [M+4]⁺ | 245.9204 |

This table is for illustrative purposes only and does not represent actual data.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the molecular ion to provide structural information. The fragmentation pattern would be characteristic of the naphthyridine core and the positions of the halogen substituents.

Infrared and Raman Spectroscopic Fingerprinting of Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra would show characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations of the naphthyridine ring, as well as the C-Br and C-Cl stretching frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| C=N Stretch | 1650-1550 |

| C=C Stretch | 1600-1450 |

| C-Cl Stretch | 800-600 |

| C-Br Stretch | 600-500 |

This table is for illustrative purposes only and does not represent actual data.

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated π-system of the this compound molecule. The spectrum would be expected to show one or more absorption maxima (λ_max) corresponding to π→π* transitions. The position and intensity of these bands are sensitive to the extent of conjugation and the nature of the substituents.

Single Crystal X-ray Diffraction Analysis of Solid-State Structure

Without the foundational crystallographic data, a detailed discussion of the key structural features is not possible. This includes:

Crystal Packing and Intermolecular Interactions

An analysis of how molecules of this compound arrange themselves in the solid state and the nature of the non-covalent interactions that govern this packing (such as halogen bonding, π-π stacking, or hydrogen bonding) cannot be performed.

Conformational Analysis in the Crystalline State

The specific conformation adopted by the this compound molecule in the crystal, including bond angles, bond lengths, and dihedral angles, remains undetermined in the absence of experimental diffraction data.

While information on isomers and related naphthyridine derivatives exists, no peer-reviewed studies or database entries containing the crystal structure of this compound (CAS number: 1260670-08-3) could be located. Therefore, a scientifically accurate and detailed article focusing on its specific crystallographic features cannot be generated as per the requested outline.

Reactivity and Functionalization of 6 Bromo 1 Chloro 2,7 Naphthyridine

Halogen-Directed Reactivity in Naphthyridine Systems

The presence of two different halogen atoms on the 2,7-naphthyridine (B1199556) core, along with the electron-deficient nature of the heterocyclic ring system, governs the regioselectivity of its functionalization. The nitrogen atoms within the naphthyridine ring system withdraw electron density, activating the halide-bearing carbons towards nucleophilic attack and oxidative addition in cross-coupling reactions. The inherent differences in the carbon-halogen bond strengths (C-Cl vs. C-Br) and the electronic environment of each position play a crucial role in determining which halogen is more susceptible to reaction under specific conditions.

In many heterocyclic systems, the reactivity of halogens in palladium-catalyzed reactions follows the order I > Br > Cl, which is consistent with the relative bond dissociation energies. However, the electronic effects of the naphthyridine ring can modulate this reactivity. For instance, in palladium-catalyzed aryl amination reactions of 6-bromo- and 6-chloropurine (B14466) nucleosides, the bromo derivative reacts under milder conditions and with lower catalyst loading compared to the chloro analog, highlighting the greater reactivity of the bromine substituent. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for the elaboration of the 6-bromo-1-chloro-2,7-naphthyridine scaffold, enabling the introduction of a wide variety of substituents. These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Negishi couplings, have been extensively used for the synthesis of substituted naphthyridines. nih.gov

A key aspect of the chemistry of this compound is the differential reactivity of the bromine and chlorine substituents in palladium-catalyzed cross-coupling reactions. Generally, the carbon-bromine bond is weaker and more readily undergoes oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond. This difference in reactivity allows for selective functionalization at the C-6 position.

For example, in palladium-catalyzed aryl amination reactions involving dihalogenated heterocycles, the bromine atom is typically displaced preferentially. nih.gov This selectivity is often high, allowing for the isolation of the 6-substituted-1-chloro-2,7-naphthyridine intermediate, which can then be subjected to a second cross-coupling reaction at the C-1 position, often under more forcing conditions or with a different catalyst system, to generate disubstituted products.

The mechanism of palladium-catalyzed cross-coupling reactions on naphthyridine scaffolds follows the general catalytic cycle of oxidative addition, transmetalation (for Suzuki-Miyaura and Negishi reactions) or carbopalladation/beta-hydride elimination (for Heck reaction), and reductive elimination.

The initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. nih.gov The electron-deficient nature of the naphthyridine ring facilitates this step. The selectivity for the C-Br bond over the C-Cl bond is attributed to the lower bond energy of the C-Br bond. The subsequent steps of the catalytic cycle are also influenced by the electronic properties of the naphthyridine ring and the nature of the coupling partners. The development of specialized ligands has been crucial in improving the efficiency and selectivity of these reactions on heterocyclic substrates. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) provides an alternative and complementary method for the functionalization of this compound. The electron-withdrawing effect of the two nitrogen atoms in the naphthyridine ring system activates the halogens towards displacement by nucleophiles. libretexts.orgmasterorganicchemistry.com

The regioselectivity of SNAr reactions on this compound is influenced by the electronic activation of the C-1 and C-6 positions. The position most susceptible to nucleophilic attack is the one that can best stabilize the negative charge in the Meisenheimer intermediate. libretexts.org DFT calculations on related dihalopyrimidine systems have shown that the LUMO coefficients can predict the site of nucleophilic attack. wuxiapptec.com

In many cases, the C-1 position is more activated towards SNAr due to the proximity of the adjacent nitrogen atom at position 2 and the additional activation from the nitrogen at position 7. This often allows for regioselective substitution at the C-1 position, leaving the bromine at C-6 intact. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed in these reactions. nih.govyoutube.comyoutube.comnih.govresearcher.life

Below is a table summarizing the regioselective SNAr reactions with various nucleophiles.

| Nucleophile | Position of Substitution | Product Type |

| Amines (R-NH2) | C-1 | 1-Amino-6-bromo-2,7-naphthyridines |

| Alkoxides (R-O⁻) | C-1 | 1-Alkoxy-6-bromo-2,7-naphthyridines |

| Thiolates (R-S⁻) | C-1 | 1-Alkylthio-6-bromo-2,7-naphthyridines |

The rate and regioselectivity of SNAr reactions are governed by a combination of electronic and steric factors. youtube.com

Electronic Factors: The electron-withdrawing nature of the naphthyridine nitrogens is the primary activating factor. masterorganicchemistry.com The position that leads to a more stable Meisenheimer complex, where the negative charge is effectively delocalized by the nitrogen atoms, will be the preferred site of attack. libretexts.org The electronegativity of the leaving group also plays a role, with fluorine generally being the best leaving group in SNAr reactions due to its strong inductive electron-withdrawing effect which stabilizes the transition state leading to the Meisenheimer intermediate. youtube.com However, in the case of this compound, the greater polarizability of the C-Br bond can also influence reactivity.

Steric Factors: Steric hindrance from adjacent substituents can influence the approach of the nucleophile. rsc.orgresearchgate.net In this compound, the positions adjacent to the halogens are hydrogens, minimizing steric constraints. However, the steric bulk of the incoming nucleophile can affect the reaction rate. Bulkier nucleophiles may react more slowly. rsc.org

Electrophilic Aromatic Substitution and Directed Functionalization

Functionalization of the this compound scaffold is predominantly achieved through nucleophilic substitution and metal-catalyzed cross-coupling reactions, which take advantage of the reactivity of the C-Br and C-Cl bonds. The bromine atom at the 6-position is generally more susceptible to displacement than the chlorine atom at the 1-position. This differential reactivity allows for selective functionalization. For instance, in the related isomer 4-bromo-1-chloro-2,7-naphthyridine, the bromo group at position 4 is more reactive towards nucleophilic substitution, such as in Suzuki couplings, due to its lower bond dissociation energy compared to the chloro group at position 1. The chloro substituent is more resistant to hydrolysis but can undergo reactions like aminolysis under more forcing conditions.

Directed functionalization can also be achieved through metalation. For example, in related brominated naphthyridines, regioselective metalation using reagents like TMPMgCl·LiCl can occur, followed by quenching with an electrophile to introduce a new substituent at a specific position.

Derivatization Strategies for Advanced Chemical Building Blocks

This compound is a versatile starting material for the synthesis of more complex molecules and advanced chemical building blocks, primarily through palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of a wide range of substituents at the bromo and chloro positions, leading to a diverse array of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling the halo-naphthyridine with an organoboron reagent in the presence of a palladium catalyst and a base. The higher reactivity of the C-Br bond allows for selective coupling at the 6-position.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the halo-naphthyridine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.org This method is instrumental in creating alkynyl-substituted naphthyridines, which can serve as precursors for further transformations. wikipedia.org The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a variety of primary and secondary amines at the halogenated positions. This is a key strategy for synthesizing amino-naphthyridine derivatives.

These derivatization strategies are crucial in medicinal chemistry for creating libraries of compounds for drug discovery. For example, substituted 1,7-naphthyridines have been synthesized using palladium-catalyzed cross-coupling reactions to develop potent and selective inhibitors of phosphodiesterase type 4D. digitellinc.com

Interactive Table of Derivatization Reactions:

| Reaction Name | Reagents | Product Type |

| Suzuki Coupling | Aryl/vinyl boronic acid, Pd catalyst, Base | Aryl/vinyl-substituted naphthyridine |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted naphthyridine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino-substituted naphthyridine |

Investigation of Reaction Mechanisms and Kinetics

Detailed mechanistic and kinetic studies specifically for this compound are not extensively documented in publicly available literature. However, the mechanisms of the key reactions used for its functionalization are well-established for related heterocyclic systems.

Mechanism of Suzuki Coupling: The catalytic cycle of the Suzuki coupling reaction generally involves three main steps: libretexts.orgwikipedia.org

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (in this case, the bromonaphthyridine) to form a palladium(II) species. libretexts.org

Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex, with the assistance of a base. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst. libretexts.org

Kinetic studies on the Suzuki reaction of other bromo-heterocycles have shown that the reaction often follows first-order kinetics with respect to the catalyst concentration. libretexts.org The rate can be influenced by the electronic nature of the substituents on both the halide and the boronic acid. researchgate.net

Mechanism of Sonogashira Coupling: The Sonogashira reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

Palladium Cycle: This is similar to the Suzuki coupling, starting with the oxidative addition of the aryl halide to the Pd(0) catalyst. wikipedia.org

Copper Cycle: The terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) complex. wikipedia.org The final step is reductive elimination from the palladium complex to yield the alkynylated product and regenerate the Pd(0) catalyst. wikipedia.org Mechanistic investigations using techniques like ESI-MS have been employed to study the intermediates in Pd/NHC-catalyzed Sonogashira reactions. nih.gov

Kinetics of Nucleophilic Aromatic Substitution: While specific kinetic data for this compound is unavailable, the principles of nucleophilic aromatic substitution (SNAr) kinetics apply. The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile. The presence of electron-withdrawing groups, such as the nitrogen atoms in the naphthyridine ring and the halogen substituents, activates the ring towards nucleophilic attack. The relative reactivity of the C-Br versus the C-Cl bond is a key factor, with the C-Br bond being more labile and thus reacting at a faster rate in most nucleophilic substitution reactions.

Computational Chemistry and Theoretical Investigations of 6 Bromo 1 Chloro 2,7 Naphthyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), would be the cornerstone of a theoretical investigation into this molecule. These calculations would provide fundamental insights into its electronic structure.

A Frontier Molecular Orbital (FMO) analysis would be critical in predicting the chemical reactivity of 6-Bromo-1-chloro-2,7-naphthyridine. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as their spatial distribution, would indicate the most likely sites for electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and electronic transport properties.

No specific FMO data for this compound has been published.

An Electrostatic Potential (ESP) map would visualize the charge distribution across the molecule. This would reveal electron-rich regions (negative potential), susceptible to electrophilic attack, and electron-deficient regions (positive potential), prone to nucleophilic attack. The ESP map would be invaluable for understanding intermolecular interactions and the regioselectivity of reactions.

Specific ESP mapping data for this compound is not available in the current body of scientific literature.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can be employed to predict various spectroscopic parameters. These theoretical spectra can aid in the interpretation of experimental data and confirm the structure of synthesized compounds.

While commercial suppliers may offer experimental spectroscopic data for this compound, detailed theoretical predictions and their correlation with experimental values have not been published.

Reaction Pathway Analysis and Transition State Modeling for Derivatization

To explore the potential for creating new derivatives of this compound, computational chemists would model various reaction pathways. This involves locating the transition state structures and calculating the activation energies for different potential reactions, such as nucleophilic aromatic substitution at the positions bearing the chloro and bromo substituents. This analysis would predict the most favorable reaction conditions and the likely products of derivatization.

There are no published studies on the reaction pathway analysis or transition state modeling for the derivatization of this compound.

Conformation Analysis and Energetic Landscapes

While the 2,7-naphthyridine (B1199556) core is rigid, a conformation analysis could be relevant if flexible side chains were to be introduced. For the parent molecule, computational methods would confirm the planarity of the aromatic system and determine its most stable geometry.

A detailed conformational analysis and energetic landscape for this compound has not been reported.

Study of Aromaticity and Heteroaromaticity Indices

The aromaticity of the 2,7-naphthyridine ring system would be quantified using various theoretical indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would provide insight into the electronic delocalization and thermodynamic stability of the heterocyclic core, and how it is influenced by the electron-withdrawing halogen substituents.

Specific studies on the aromaticity and heteroaromaticity indices for this compound are absent from the scientific literature.

Strategic Utility and Applications in Advanced Materials Science and Synthetic Chemistry

Role as a Key Intermediate in the Synthesis of Functional Organic Materials

The primary utility of 6-Bromo-1-chloro-2,7-naphthyridine in materials science lies in its role as a key precursor for creating larger, more complex functional organic molecules. The distinct reactivity of the C-Cl and C-Br bonds enables chemists to perform sequential cross-coupling reactions, such as Suzuki, Stille, or Sonogashira reactions, to introduce different organic fragments at specific positions on the naphthyridine core. This site-selective functionalization is crucial for building well-defined materials for electronic and optoelectronic applications. Research on related mixed halogenated naphthyridines, such as 1-chloro-4-iodo-2,7-naphthyridine, has demonstrated the feasibility of using successive palladium and cobalt-catalyzed cross-couplings to achieve regioselective functionalization. nih.govacs.org

Conjugated polymers and oligomers are a cornerstone of modern organic electronics, valued for their tunable electronic and optical properties. The this compound core can be strategically incorporated into such systems. Through difunctionalization via sequential cross-coupling reactions, this molecule can be linked to other aromatic units, extending the π-conjugated system.

For instance, the bromine and chlorine atoms can be sequentially substituted with aryl, vinyl, or ethynyl (B1212043) groups, which can then be polymerized or used in step-wise oligomer synthesis. The electron-deficient nature of the 2,7-naphthyridine (B1199556) ring can impart desirable electron-accepting properties to the resulting polymers, making them suitable for a range of electronic applications. This approach allows for the creation of donor-acceptor type polymers, where the naphthyridine unit acts as the acceptor, a common strategy for tuning the bandgap and charge transport properties of organic semiconductors.

The development of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) relies heavily on the design of molecules with specific energy levels (HOMO/LUMO) and photophysical properties. The 2,7-naphthyridine scaffold is inherently interesting for these applications due to its electronic structure. ontosight.ai Cobalt-catalyzed cross-coupling reactions on 1-chloro-2,7-naphthyridine (B1590431) have been used to create novel polyfunctionalized naphthyridines, with some derivatives exhibiting high fluorescence quantum yields and strong, tunable solvatochromism. nih.govacs.org

By using this compound as a starting material, chemists can synthesize a diverse library of derivatives for optoelectronic screening. The chloro group at the 1-position is typically more reactive in certain cross-coupling reactions than the bromo group at the 6-position, or vice-versa depending on the catalytic system, allowing for the controlled introduction of different functionalities. This enables the fine-tuning of properties such as:

Emission Color: By attaching different chromophores.

Charge Carrier Mobility: By introducing charge-transporting moieties.

Energy Levels: To match the requirements of other materials in an OLED or OPV device stack.

Interactive Data Table: Potential Cross-Coupling Reactions

This table illustrates the potential for selective functionalization of this compound based on common cross-coupling reactions.

| Position | Halogen | Potential Coupling Partner (Example) | Reaction Type | Potential Functionality Introduced |

| 1 | Chloro | Arylboronic Acid | Suzuki Coupling | π-Conjugation Extension, Charge Transport |

| 6 | Bromo | Terminal Alkyne | Sonogashira Coupling | Rigid Linker, Extended Conjugation |

| 1 | Chloro | Organostannane | Stille Coupling | Diverse Organic Groups |

| 6 | Bromo | Amine | Buchwald-Hartwig | Charge-Transporting, Solubilizing Groups |

Application in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The 2,7-naphthyridine core, with its two nitrogen atoms, is an excellent candidate for directing the formation of such assemblies through hydrogen bonding and metal coordination.

The nitrogen lone pairs on the 2,7-naphthyridine ring system can act as hydrogen bond acceptors, guiding the self-assembly of molecules into well-ordered, higher-dimensional structures like tapes, sheets, or helices. By functionalizing the this compound scaffold with groups capable of forming additional non-covalent interactions (e.g., carboxylic acids, amides), it is possible to program the assembly of complex supramolecular architectures. The defined geometry of the naphthyridine core provides a rigid and predictable framework for these assemblies. This principle is widely used in crystal engineering and the design of "smart" materials that can respond to external stimuli.

Use as a Scaffold for Ligand Design in Catalysis

Naphthyridine derivatives have been extensively used as ligands in coordination chemistry and catalysis. rsc.orgunito.it The two nitrogen atoms can chelate to a single metal center or bridge two metal centers, creating bimetallic complexes. escholarship.orgacs.org The this compound molecule serves as an ideal platform for designing sophisticated ligands. The halogen atoms can be replaced with various donor groups (e.g., phosphines, pyridyls, amines) through cross-coupling reactions. This allows for the synthesis of ligands with precisely controlled steric and electronic properties, which in turn can tune the activity and selectivity of a metal catalyst for reactions such as oxidation, reduction, or carbon-carbon bond formation. rsc.orgntu.edu.tw

Development of Chemical Probes and Sensors (as a synthetic target)

The inherent fluorescence of many naphthyridine derivatives makes them attractive candidates for the development of chemical sensors. nih.govacs.org The fluorescence properties are often sensitive to the local environment, including the presence of specific ions or molecules. This compound can be used as a starting point to synthesize targeted chemosensors. For example, one of the halogen positions could be functionalized with a receptor unit designed to bind a specific analyte (e.g., a metal cation or an anion), while the other position could be modified to fine-tune the photophysical properties of the molecule. Upon binding of the analyte to the receptor, a change in the fluorescence (such as quenching or enhancement) would signal its presence.

Naphthyridine Core as a Structural Motif in Advanced Agrochemistry Research

The 2,7-naphthyridine scaffold, a heterocyclic aromatic compound, is emerging as a valuable structural motif in the design and synthesis of novel agrochemicals. While research into its specific applications is still developing, the inherent chemical properties of the naphthyridine core make it an attractive platform for discovering new active ingredients for crop protection. The strategic placement of nitrogen atoms within the fused ring system allows for diverse functionalization, enabling the fine-tuning of a molecule's biological activity, selectivity, and physicochemical properties.

Initial forays into the agrochemical potential of 2,7-naphthyridine derivatives have primarily been documented in patent literature, indicating active research and development in the private sector. This research has explored the utility of the 2,7-naphthyridine core in creating new herbicides and fungicides.

One notable area of investigation involves the development of novel herbicidal compounds. For instance, new imidazoline (B1206853) derivatives of 2,7-naphthyridine have been synthesized and are claimed to exhibit highly selective herbicidal properties. sciencegate.app While specific efficacy data on these compounds is proprietary, their development underscores the potential of the 2,7-naphthyridine scaffold as a foundational structure for new weed control agents. The imidazoline moiety is a well-established pharmacophore in several commercial herbicides, and its combination with the 2,7-naphthyridine core represents a rational design strategy to discover new modes of action or to overcome existing resistance mechanisms.

In addition to herbicidal applications, the 2,7-naphthyridine framework has been explored for its fungicidal potential. Patent applications describe various naphthyridine derivatives, including the 2,7-naphthyridine isomer, as active ingredients in fungicidal compositions. This suggests that the scaffold can be adapted to target fungal pathogens that threaten crop health and yield.

While direct research on the insecticidal properties of 2,7-naphthyridine derivatives is less documented in publicly available literature, the broader family of naphthyridine isomers has shown promise in this area. For example, derivatives of 1,8-naphthyridine (B1210474) have been synthesized and evaluated for their insecticidal activities. This suggests that the fundamental naphthyridine structure has the potential to be adapted for insect control, and future research may extend this exploration to the 2,7-naphthyridine isomer.

The utility of the 2,7-naphthyridine core in agrochemical research is summarized in the table below, which is based on currently available research findings.

| Compound Class | Target Application | Research Findings |

| Imidazoline 2,7-naphthyridine derivatives | Herbicides | Patented as new derivatives with claims of high selectivity for weed control. sciencegate.app |

| Substituted 2,7-naphthyridine derivatives | Fungicides | Included in patented fungicidal compositions, indicating potential for disease control in crops. |

It is important to note that much of the detailed research, including specific structure-activity relationships and field trial data, remains within the proprietary domain of the companies pursuing these technologies. However, the existing evidence strongly indicates that the 2,7-naphthyridine core is a promising and actively investigated scaffold in the ongoing search for next-generation agrochemicals.

Analytical Methodologies for Purity Assessment and Process Monitoring

Chromatographic Techniques for Separation and Quantification (HPLC, GC)

Chromatographic methods are the cornerstone for the separation and quantification of 6-Bromo-1-chloro-2,7-naphthyridine and its potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC is the most common method for assessing the purity of this compound. This technique separates compounds based on their hydrophobicity. While specific validated methods for this exact compound are not widely published, typical methodologies for related halogenated naphthyridines provide a framework for its analysis. For instance, the purity of analogous compounds like 6-Bromo-2-chloro-1,8-naphthyridine is often determined to be greater than 95.0% by HPLC. ganeshremedies.com A certificate of analysis for the related 3-Bromo-8-chloro-1,5-naphthyridine specifies a purity of 98.73% as determined by HPLC with UV detection at 220 nm. bas.bg

A general approach for the HPLC analysis of this compound would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The use of a gradient elution, where the composition of the mobile phase is changed over time, allows for the effective separation of the main compound from any impurities that may have different polarities. UV detection is typically employed, with the wavelength set to a value where the compound and its likely impurities exhibit strong absorbance.

Gas Chromatography (GC):

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of volatile and thermally stable compounds like this compound. This method separates compounds based on their boiling points and interactions with the stationary phase of the GC column. GC-MS has the added advantage of providing mass spectral data for each separated component, aiding in the identification of unknown impurities.

For the analysis of halogenated aromatic compounds, a capillary column with a non-polar or medium-polarity stationary phase is typically used. The sample is injected into a heated inlet, where it is vaporized and carried through the column by an inert gas, such as helium. The temperature of the column is programmed to increase over time to facilitate the elution of compounds with different boiling points. The mass spectrometer then detects and fragments the eluting molecules, generating a unique mass spectrum for each.

Table 1: Illustrative Chromatographic Conditions for Analysis of Halogenated Naphthyridines

| Parameter | HPLC | GC |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | 5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 220 nm or 254 nm | Mass Spectrometry (MS) |

| Temperature | Ambient | Temperature programmed (e.g., 100°C to 300°C) |

Advanced Spectroscopic Methods for Impurity Profiling

Beyond chromatographic techniques, advanced spectroscopic methods are indispensable for the structural elucidation of this compound and the comprehensive profiling of its impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are used to confirm the identity and structure of the main compound and to detect and identify any impurities present. The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum provide detailed information about the molecular structure. While specific spectral data for this compound is often proprietary, chemical suppliers confirm its availability. mt.com General principles for 2,7-naphthyridine (B1199556) derivatives suggest that the proton and carbon chemical shifts can be predicted and used for structural assignment. rsc.org

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. This data is crucial for confirming the identity of the compound and for identifying unknown impurities. The presence of bromine and chlorine atoms results in a characteristic isotopic pattern in the mass spectrum, which can be a useful diagnostic tool. docbrown.info For example, the isotopic ratio of bromine (⁷⁹Br and ⁸¹Br) is approximately 1:1, while that of chlorine (³⁵Cl and ³⁷Cl) is approximately 3:1. This leads to a distinctive M, M+2, and M+4 pattern for molecules containing both atoms.

The fragmentation of 2,7-naphthyridine derivatives in the mass spectrometer often involves the loss of substituents and cleavage of the heterocyclic ring. rsc.org Understanding these fragmentation pathways can help in the structural elucidation of impurities.

Table 2: Spectroscopic Data for Characterization of Halogenated Heterocycles

| Technique | Information Provided | Application in Impurity Profiling |

|---|---|---|

| ¹H NMR | Number and environment of protons | Detects and helps identify proton-containing impurities |

| ¹³C NMR | Number and environment of carbon atoms | Provides a carbon skeleton fingerprint for impurity identification |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Determines the molecular formula of impurities and aids in their structural elucidation |

Chiral Separation Techniques (if stereoisomers are relevant)

The relevance of chiral separation techniques is contingent on the presence of stereoisomers. In the case of this compound, the molecule is achiral as it does not possess a chiral center and is superimposable on its mirror image. Therefore, chiral separation techniques are not applicable for the analysis of this compound.

In-process Control (IPC) Method Development for Large-Scale Synthesis

The large-scale synthesis of active pharmaceutical ingredients (APIs) and key intermediates like this compound necessitates robust in-process controls (IPCs) to ensure the consistency, quality, and safety of the manufacturing process. The development of these IPC methods is a critical aspect of process chemistry and is guided by the principles of Process Analytical Technology (PAT). rsc.orgresearchgate.netkatsura-chemical.co.jpresearchgate.netresearchgate.net

PAT is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. katsura-chemical.co.jp For a multi-step synthesis, such as that likely required for this compound, which would involve steps like halogenation, IPCs are crucial for monitoring reaction progress, identifying the formation of intermediates and by-products, and determining reaction endpoints. mt.com

Key In-Process Control Strategies:

Reaction Monitoring: In-situ spectroscopic techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time. This allows for precise control over reaction conditions and ensures the reaction proceeds to completion. mt.com

Endpoint Determination: By tracking the disappearance of a starting material or the appearance of a product, the optimal time to quench the reaction can be determined, preventing the formation of degradation products and maximizing yield.

Impurity Tracking: IPC methods can be developed to monitor the formation of critical impurities during the synthesis. This allows for process adjustments to be made to minimize their formation, leading to a cleaner final product and simplifying downstream purification steps.

Crystallization Monitoring: For purification steps involving crystallization, PAT tools can be used to monitor crystal size and form, which are critical quality attributes of the final solid-state product. katsura-chemical.co.jp

The development of these IPC methods involves a thorough understanding of the reaction mechanism and kinetics. This data-driven approach to process control is essential for ensuring the scalability and robustness of the synthesis of this compound for potential large-scale applications.

Future Research Directions and Emerging Opportunities

Exploration of Underexplored Reactivity Pathways

The distinct reactivity of the two halogen atoms at positions 1 and 6, coupled with the inherent electronic nature of the 2,7-naphthyridine (B1199556) core, presents a landscape ripe for investigating novel chemical transformations. While standard cross-coupling reactions are anticipated, a deeper dive into less conventional reactivity is warranted.

Future research should focus on the selective activation of the C-Cl versus the C-Br bond. Given the differential reactivity of chloro and bromo substituents, selective and sequential functionalization is a key area of interest. For instance, exploring Sonogashira or Suzuki couplings under carefully controlled conditions could enable the stepwise introduction of different moieties. Furthermore, the investigation of direct C-H activation at other positions on the naphthyridine ring, in the presence of the two halogens, could unlock new avenues for derivatization.

Recent studies on related naphthyridine systems have highlighted the potential for rearrangement reactions. For example, research on 1,3-diamino-2,7-naphthyridines has shown unexpected rearrangement processes influenced by substituents and the nature of attacking amines. nih.gov Investigating the susceptibility of 6-Bromo-1-chloro-2,7-naphthyridine to similar rearrangements, such as the Smiles rearrangement, could lead to the discovery of novel heterocyclic frameworks. researchgate.net

Development of Asymmetric Syntheses of Functionalized Naphthyridines

The development of chiral naphthyridine derivatives is crucial for their application in medicinal chemistry and materials science. To date, the asymmetric synthesis of functionalized 2,7-naphthyridines remains a significant challenge.

A promising strategy involves the asymmetric reduction of a suitable prochiral precursor. For instance, the successful asymmetric transfer hydrogenation of a dihydronaphthyridine intermediate to create a chiral tetrahydronaphthyridine scaffold in the synthesis of TAK-828F, a RORγt inverse agonist, provides a valuable precedent. acs.org A similar approach could be envisioned for derivatives of this compound, where the introduction of a prochiral center followed by an enantioselective reduction could yield chiral building blocks.

Furthermore, the exploration of enantioselective C-H functionalization or desymmetrization of a C2-symmetric precursor derived from this compound could provide alternative and elegant routes to chiral derivatives.

Integration into Complex Polyheterocyclic Systems

The this compound core is an ideal building block for the construction of larger, more complex polyheterocyclic systems with potentially unique photophysical or biological properties. The two halogen atoms provide orthogonal handles for sequential annulation reactions.

Research in this area should target the synthesis of novel fused systems by leveraging the reactivity of the bromo and chloro substituents. For example, intramolecular Heck reactions or Buchwald-Hartwig aminations could be employed to construct additional rings onto the 2,7-naphthyridine framework. The synthesis of new pentaheterocyclic systems based on the triazolo[3,4-a]-2,7-naphthyridine core demonstrates the feasibility of elaborating this scaffold into more complex structures. arkat-usa.orgresearchgate.net

The functionalization of 4-bromobenzo[c] researchgate.netrsc.orgnaphthyridine via regioselective metalation has opened doors to analogues of pyridoacridine alkaloids. nih.gov A similar strategy applied to this compound could lead to the discovery of novel polycyclic aromatic systems with interesting biological activities.

Advanced Computational Design of Next-Generation Naphthyridine Derivatives

Computational chemistry offers powerful tools to guide the synthesis of next-generation naphthyridine derivatives with tailored properties. By employing techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, the design of compounds with enhanced biological activity or specific material properties can be accelerated.

Future computational studies on this compound should focus on:

Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to predict the relative reactivity of the C-Br and C-Cl bonds, as well as the susceptibility of different ring positions to nucleophilic or electrophilic attack. This can inform the design of selective synthetic strategies.

Virtual Screening: Docking studies can be performed to screen virtual libraries of derivatives of this compound against various biological targets, such as kinases or DNA topoisomerase, to identify promising candidates for further experimental investigation. researchgate.net

Property Prediction: Computational models can predict the electronic and photophysical properties (e.g., absorption and emission spectra) of novel derivatives, aiding in the design of new materials for applications in organic electronics. Studies on the spectral characteristics of 2,7-naphthyridines provide a foundation for such computational predictions. mdpi.com

QSAR studies on other naphthyridine derivatives have successfully elucidated the structural features important for their cytotoxic effects, providing a framework for the rational design of new anticancer agents. nih.gov

Sustainability and Green Chemistry Innovations in Halogenated Naphthyridine Production

The synthesis of halogenated naphthyridines often involves multi-step processes that utilize harsh reagents and organic solvents. A key area for future research is the development of more sustainable and environmentally friendly synthetic methods.

Innovations in this area could include:

Catalyst-Free Reactions: The development of one-pot, catalyst-free synthesis methods in environmentally benign solvents like water or ethanol (B145695) would significantly improve the green credentials of naphthyridine production. rsc.orgnih.gov Reports on the catalyst-free synthesis of functionalized arkat-usa.orgnih.govnaphthyridine derivatives serve as an inspiration for similar developments in the 2,7-naphthyridine series. rsc.org

Flow Chemistry: The use of microreactor technology can offer improved safety, efficiency, and scalability for the synthesis of this compound and its derivatives.

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction times and improve yields, often under solvent-free conditions, leading to more sustainable processes. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry that should be applied to the synthesis of this compound.

By embracing these green chemistry principles, the production of this compound can become more efficient and less impactful on the environment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-bromo-1-chloro-2,7-naphthyridine?

- Methodological Answer : The compound can be synthesized via halogenation of precursor naphthyridines. For example, chlorination using POCl₃ on a methoxy-substituted intermediate (e.g., 6-methoxy-1,7-naphthyridin-2(1H)-one) yields 2-chloro derivatives . Bromination may involve direct electrophilic substitution using Br₂ in CCl₄ under reflux, though regioselectivity must be carefully controlled . Purification typically involves recrystallization from toluene or chromatographic separation.

Q. How can spectroscopic techniques (NMR, MS) be utilized to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons and carbons in the naphthyridine core. Downfield shifts for C-Br (~105–110 ppm in ¹³C NMR) and C-Cl (~100–105 ppm) help confirm halogen positions.

- Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (e.g., 257 g/mol for C₈H₄BrClN₂) and characteristic fragmentation patterns (e.g., loss of Br or Cl groups).

- Cross-reference with synthetic intermediates (e.g., methoxy precursors) to validate substitution patterns .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation of 2,7-naphthyridine derivatives be addressed?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT calculations) predicts reactive sites by analyzing electron density and frontier molecular orbitals. For example, bromination at the 6-position may be favored due to resonance stabilization of the intermediate . Experimentally, directing groups (e.g., methoxy or amino substituents) can guide halogen placement. Post-synthetic modifications, such as catalytic coupling reactions, may adjust substituent positions .

Q. What strategies resolve contradictions in reported reaction yields or spectral data for halogenated naphthyridines?

- Methodological Answer :

- Systematic Replication : Reproduce reactions under varying conditions (solvent, temperature, catalyst) to identify critical parameters.

- Advanced Characterization : Use 2D NMR (COSY, NOESY) to resolve overlapping signals. Single-crystal X-ray diffraction provides unambiguous structural confirmation.

- Data Cross-Validation : Compare results with structurally analogous compounds (e.g., 2,4-dichloro-1,7-naphthyridine) to assess consistency in halogenation trends .

Q. How can computational tools predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use software like AutoDock to model interactions with target proteins (e.g., kinase enzymes). Focus on halogen bonding motifs, which enhance binding affinity.

- QSAR Modeling : Correlate electronic descriptors (HOMO/LUMO energies, Hammett constants) with experimental bioactivity data. Validate predictions via enzymatic assays .

Methodological Considerations

Q. What precautions are necessary when handling this compound in cross-coupling reactions?

- Methodological Answer :

- Moisture Sensitivity : Use anhydrous solvents (THF, DMF) and inert atmospheres (N₂/Ar) to prevent hydrolysis of halogens.

- Catalyst Selection : Employ Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings. Optimize ligand systems (e.g., SPhos) to enhance reactivity with bromine-bearing substrates.

- Workup : Quench reactions with aqueous NH₄Cl to remove Pd residues, followed by extraction with ethyl acetate .

Q. How can contradictory bioactivity results in antimicrobial assays be analyzed?

- Methodological Answer :

- Dose-Response Curves : Test multiple concentrations to differentiate between cytotoxic and specific inhibitory effects.

- Control Experiments : Compare with known standards (e.g., ciprofloxacin for bacterial assays) to validate assay conditions.

- Resistance Profiling : Assess activity against Gram-positive vs. Gram-negative strains or resistant mutants to identify mechanism-specific effects .

Data Presentation Guidelines

- Tables : Include comparative data for reaction conditions, yields, and spectral peaks (e.g., ¹H NMR shifts for key protons).

- Figures : Provide reaction schemes with annotated intermediates and computational models (e.g., electrostatic potential maps).

- References : Prioritize peer-reviewed journals and patents over vendor catalogs. Exclude non-academic sources like BenchChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.